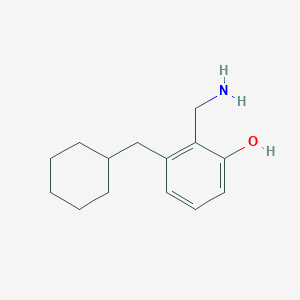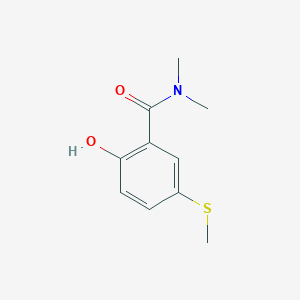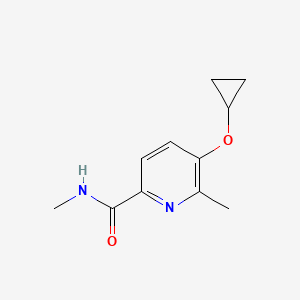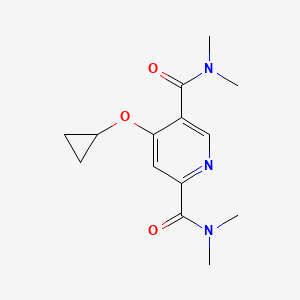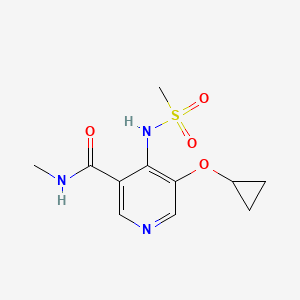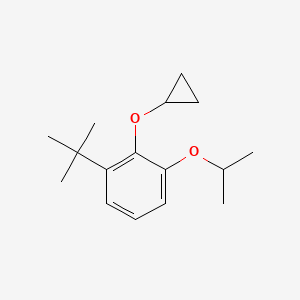
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material is a benzene derivative that undergoes functionalization to introduce the tert-butyl, cyclopropoxy, and isopropoxy groups.
Introduction of the Tert-butyl Group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The cyclopropoxy group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Isopropoxylation: The isopropoxy group is typically introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.
化学反応の分析
Types of Reactions: 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Reduced derivatives with hydrogenated functional groups
Substitution Products: Compounds with new functional groups replacing the original cyclopropoxy or isopropoxy groups
科学的研究の応用
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological functions.
類似化合物との比較
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene, 1-Tert-butyl-2-cyclopropoxy-3-ethoxybenzene
Uniqueness: The presence of both cyclopropoxy and isopropoxy groups on the benzene ring, along with the tert-butyl group, imparts unique chemical and physical properties to the compound, making it distinct from its analogs.
特性
分子式 |
C16H24O2 |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
1-tert-butyl-2-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-14-8-6-7-13(16(3,4)5)15(14)18-12-9-10-12/h6-8,11-12H,9-10H2,1-5H3 |
InChIキー |
AMINWBNGUQKYCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


